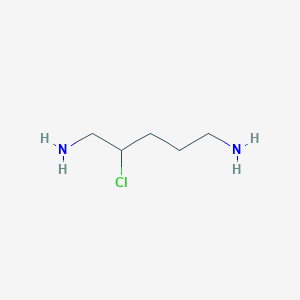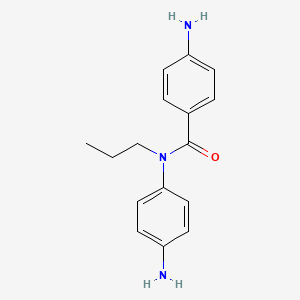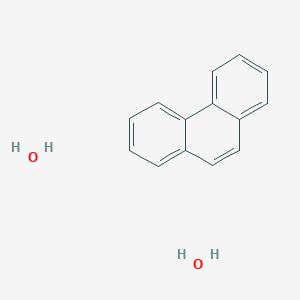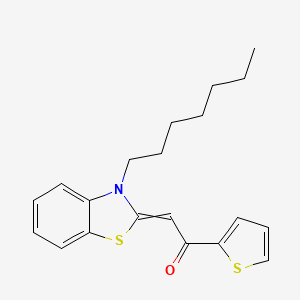
2-Chloropentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropentane-1,5-diamine is an organic compound with the molecular formula C5H13ClN2 It is a diamine derivative of pentane, where two amino groups are attached to the first and fifth carbon atoms, and a chlorine atom is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropentane-1,5-diamine typically involves the chlorination of pentane followed by the introduction of amino groups. One common method is the free-radical chlorination of pentane to produce 2-chloropentane. This reaction is carried out under controlled conditions using chlorine gas and ultraviolet light to initiate the free-radical mechanism . The resulting 2-chloropentane is then subjected to nucleophilic substitution reactions with ammonia or other amine sources to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloropentane-1,5-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium alkoxides, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and thiols depending on the nucleophile used.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloropentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloropentane-1,5-diamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological targets, influencing its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropentane: A simpler compound with only a chlorine atom attached to the second carbon atom.
1,5-Diaminopentane: A compound with two amino groups attached to the first and fifth carbon atoms but without the chlorine atom.
2-Chloro-1,3-diaminopropane: A compound with a similar structure but with a shorter carbon chain.
Uniqueness
2-Chloropentane-1,5-diamine is unique due to the presence of both chlorine and amino groups, which allows it to participate in a wide range of chemical reactions and interactions
Eigenschaften
CAS-Nummer |
918872-08-9 |
|---|---|
Molekularformel |
C5H13ClN2 |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
2-chloropentane-1,5-diamine |
InChI |
InChI=1S/C5H13ClN2/c6-5(4-8)2-1-3-7/h5H,1-4,7-8H2 |
InChI-Schlüssel |
XZIWPYBFCAWSOH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CN)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)

![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)


![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)

